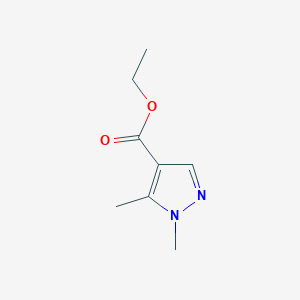

ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPSXJWSGYSVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515758 | |

| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85290-77-3 | |

| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals exhibiting diverse biological activities. The specific substitution pattern of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate makes it a key intermediate for the synthesis of targeted therapeutic agents. This guide will explore the most efficient and reliable methods for its preparation, with a focus on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices to ensure reproducibility and high yields.

Strategic Approaches to the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry, with the Knorr pyrazole synthesis and its modern variations being the most prominent methods.[1] This guide will focus on two primary, highly effective strategies for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate:

-

Pathway A: The Classic Knorr Synthesis via a β-Keto-Aldehyde Intermediate. This traditional and robust method involves the preparation of a key 1,3-dicarbonyl precursor, ethyl 2-formyl-3-oxobutanoate, followed by its cyclocondensation with methylhydrazine.

-

Pathway B: The DMF-DMA Approach. A more contemporary and streamlined one-pot or two-step process utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enamine intermediate from ethyl acetoacetate, which is then cyclized with methylhydrazine.

Pathway A: The Knorr Synthesis Approach

The Knorr synthesis, first reported in 1883, remains a cornerstone for pyrazole synthesis due to its reliability and broad applicability.[1] The overall strategy involves a two-step sequence: the formation of a suitable 1,3-dicarbonyl compound, followed by the cyclization reaction.

Step 1: Synthesis of Ethyl 2-formyl-3-oxobutanoate

The critical precursor for this pathway is ethyl 2-formyl-3-oxobutanoate. This β-keto-aldehyde is synthesized via a Claisen condensation between ethyl acetate and ethyl formate.

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of the enol form of ethyl 2-formyl-3-oxobutanoate. Acidic workup then provides the final product.[2][3]

Diagram: Claisen Condensation for Precursor Synthesis

Caption: Synthesis of the 1,3-dicarbonyl precursor.

Experimental Protocol: Synthesis of Ethyl 2-formyl-3-oxobutanoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend sodium ethoxide (1.0 eq.) in anhydrous diethyl ether.

-

Addition of Esters: A mixture of ethyl acetate (1.0 eq.) and ethyl formate (1.0 eq.) is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for 12-18 hours.

-

Workup: The resulting solid is filtered, washed with diethyl ether, and then dissolved in ice-cold water. The aqueous solution is acidified with a dilute acid (e.g., acetic acid or cold dilute HCl) to precipitate the product.

-

Purification: The crude product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield ethyl 2-formyl-3-oxobutanoate, which is often used immediately in the next step.

Step 2: Cyclocondensation with Methylhydrazine

This step embodies the Knorr pyrazole synthesis, where the 1,3-dicarbonyl compound reacts with methylhydrazine to form the pyrazole ring.

Mechanism and Regioselectivity: The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the hydrazine's nitrogen atoms with one of the carbonyl groups of the dicarbonyl compound.[1] With an unsymmetrical dicarbonyl like ethyl 2-formyl-3-oxobutanoate, the more electrophilic aldehyde carbonyl is preferentially attacked by the more nucleophilic nitrogen of methylhydrazine (the -NH2 group). This is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining ketone carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. This preferential initial attack on the aldehyde and the steric hindrance of the methyl group on the hydrazine direct the reaction to favor the formation of the 1,5-dimethyl isomer.

Diagram: Knorr Pyrazole Synthesis

Caption: Cyclocondensation to form the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add methylhydrazine (1.0 eq.) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Pathway B: The DMF-DMA Approach

This modern approach offers a more direct route to the target molecule, often with higher yields and simpler procedures. It relies on the formation of a highly reactive enamine intermediate.

Step 1: Formation of Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate

Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate. DMF-DMA serves as a "formylating" agent, providing a one-carbon unit that reacts with the active methylene group of the β-ketoester.[4]

Mechanism: The reaction proceeds through the addition of the enolate of ethyl acetoacetate to DMF-DMA, followed by the elimination of methanol and dimethylamine to form the stable enaminone.

Diagram: Enamine Formation with DMF-DMA

Caption: Formation of the enamine intermediate.

Step 2: Cyclocondensation with Methylhydrazine

The enamine intermediate readily reacts with methylhydrazine to form the pyrazole ring. The dimethylamino group is an excellent leaving group in this context.

Mechanism and Regioselectivity: The more nucleophilic -NH2 group of methylhydrazine attacks the enamine at the carbon atom of the original methylene group. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the ketone carbonyl. Elimination of dimethylamine and water drives the reaction to completion, yielding the aromatic pyrazole. The regioselectivity is generally high, favoring the 1,5-dimethyl isomer due to the initial attack of the unsubstituted nitrogen of methylhydrazine on the β-carbon of the enaminone system, followed by cyclization onto the ketone.

Experimental Protocol: One-Pot/Two-Step Synthesis via DMF-DMA

-

Formation of the Enamine: In a round-bottom flask, a mixture of ethyl acetoacetate (1.0 eq.) and DMF-DMA (1.1 eq.) is heated, often without a solvent, at a temperature of 100-120 °C for 2-3 hours. The reaction can be monitored by the cessation of methanol evolution. The resulting intermediate, ethyl 2-((dimethylamino)methylene)-3-oxobutanoate, can be isolated or used directly.

-

Cyclization: The reaction mixture is cooled, and a solvent such as ethanol or acetic acid is added, followed by the dropwise addition of methylhydrazine (1.0 eq.).

-

Reaction: The mixture is then heated to reflux for 2-4 hours.

-

Workup and Purification: The workup and purification are similar to Pathway A, involving removal of the solvent and purification by column chromatography.

Data Summary and Characterization

Table 1: Comparison of Synthetic Pathways

| Parameter | Pathway A (Knorr Synthesis) | Pathway B (DMF-DMA) |

| Starting Materials | Ethyl acetate, Ethyl formate, Methylhydrazine | Ethyl acetoacetate, DMF-DMA, Methylhydrazine |

| Number of Steps | Two distinct steps | One-pot or two-step |

| Key Intermediate | Ethyl 2-formyl-3-oxobutanoate | Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate |

| Typical Yields | Moderate to Good | Good to Excellent |

| Advantages | Robust, well-established | More direct, often higher yielding |

| Disadvantages | Requires synthesis of an unstable intermediate | DMF-DMA can be moisture sensitive |

Characterization Data for Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate:

-

Appearance: Typically a colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-8.0 (s, 1H, pyrazole-H), 4.2-4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.8-3.9 (s, 3H, N-CH₃), 2.5-2.6 (s, 3H, C-CH₃), 1.3-1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~164.0 (C=O), 148.0 (C5), 140.0 (C3), 110.0 (C4), 60.0 (-OCH₂), 36.0 (N-CH₃), 14.5 (-CH₃), 12.0 (C-CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₉H₁₄N₂O₂ [M+H]⁺: 183.11.

Conclusion

Both the classic Knorr synthesis and the more modern DMF-DMA approach are viable and effective methods for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. The DMF-DMA method is often preferred for its efficiency and higher yields in a research setting. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this important heterocyclic building block for their drug discovery and development programs.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

-

Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

-

Abdulla, R. F.; Brinkmeyer, R. S. The chemistry of N,N-dimethylformamide acetals. Tetrahedron1979 , 35 (14), 1675–1735. [Link]

Sources

An In-Depth Technical Guide to Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, demonstrating applications ranging from anticancer to anti-inflammatory and herbicidal activities.[1] This document delves into the core physicochemical properties of the title compound, including its precise molecular weight, and offers detailed, field-proven methodologies for its synthesis and characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for researchers aiming to leverage this versatile molecule in their work.

The Pyrazole Scaffold: A Privileged Structure in Modern Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical and agrochemical industries. Among them, the pyrazole moiety is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Pyrazole derivatives are known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, analgesic, and antipyretic properties.[1][2] Their utility extends to agriculture, where they have been developed as potent herbicides and insecticides.[1] The compound ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate serves as a key intermediate, providing a robust platform for further functionalization and the synthesis of novel, high-value chemical entities.[3]

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physical data for ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂ | [4] |

| Molecular Weight | 168.19 g/mol | [4] |

| CAS Number | 85290-77-3 | [4] |

| Appearance | Pale yellow solid | [1] |

| Storage | Sealed in a dry place at room temperature | [4] |

| Purity (Typical) | ≥95% | [4] |

Synthesis Methodologies: From Classical to Green Approaches

The synthesis of substituted pyrazoles is a well-established field, with methodologies evolving to improve yield, purity, and environmental footprint. Below are two reliable protocols for the synthesis of pyrazole-4-carboxylate esters.

Protocol 1: Vilsmeier-Haack Cyclization

This classical approach is a robust method for forming the pyrazole ring from a β-keto ester hydrazone. The Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) acts as both a dehydrating and formylating agent, driving the cyclization.[1] The choice of a polar aprotic solvent like DMF is crucial as it serves as a reactant in the formation of the Vilsmeier reagent itself.

Experimental Protocol: Conventional Heating

-

Preparation: Add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise to an ice-cold, stirred solution of the appropriate ethyl 2-(1-methylhydrazono)propanoate (0.001 mol) in 4 mL of dry DMF. The dropwise addition under cold conditions is critical to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and then reflux at 70–80 °C for approximately 4 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Work-up: Pour the resulting mixture onto crushed ice to quench the reaction and hydrolyze any remaining Vilsmeier reagent.

-

Neutralization: Carefully neutralize the solution with a dilute sodium hydroxide (NaOH) solution. This step is essential for the precipitation of the product, which is typically less soluble in neutral aqueous media.

-

Isolation: Allow the mixture to stand overnight to ensure complete precipitation. The resulting pale yellow precipitate is collected via filtration.

-

Purification: Purify the crude product using silica gel column chromatography with an ethyl acetate/petroleum ether mixture (e.g., 15:85 v/v) to yield the pure ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.[1]

Causality Insight: The Vilsmeier reaction provides a high degree of regioselectivity. Microwave-assisted versions of this protocol can dramatically reduce reaction times and increase yields by promoting more efficient energy transfer.[1]

Caption: Vilsmeier-Haack Synthesis Workflow.

Protocol 2: One-Pot Three-Component Synthesis

Modern synthetic chemistry emphasizes efficiency and sustainability. One-pot, multicomponent reactions are exemplary, combining several steps into a single operation without isolating intermediates. This approach saves time, reduces solvent waste, and often improves overall yield. For pyrazoles, a mixture of an aldehyde, a hydrazine derivative, and a β-keto ester can be condensed in the presence of a catalyst.

Experimental Protocol: Catalytic One-Pot Reaction

-

Combine Reagents: In a round-bottom flask, mix ethyl acetoacetate (10 mmol), an appropriate aldehyde (10 mmol), a hydrazine derivative (10 mmol), and a catalytic amount (e.g., 1.5 mmol) of a recyclable catalyst such as a magnetic ionic liquid ([bmim][FeCl₄]).

-

Reaction: Stir the mixture under a flow of oxygen, which acts as a green oxidant. Monitor the reaction's progress using TLC.

-

Catalyst Removal: Upon completion, separate the magnetic ionic liquid catalyst from the product solution using a strong external magnet. The catalyst can be washed with ethyl acetate, dried, and reused. This step is a key advantage for process sustainability.

-

Isolation: Evaporate the solvent from the product solution under reduced pressure.

-

Purification: Recrystallize the resulting solid from a suitable solvent, such as isopropanol, to afford the pure pyrazole derivative in high yield (typically 75-92%).

Trustworthiness: This protocol's self-validating nature comes from the ease of catalyst removal and reuse, which demonstrates its stability and robustness. The high yields achieved under mild conditions further underscore its reliability.

Caption: One-Pot Multicomponent Synthesis Workflow.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The successful synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is verified through a combination of spectroscopic techniques. The expected data provides a reference for validating experimental outcomes.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to: the pyrazole ring proton (singlet, ~8.2 ppm), the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm), the N-methyl group (singlet), and the C5-methyl group (singlet). The disappearance of the methylene proton signal from the starting β-keto ester hydrazone is a key indicator of cyclization.[1] |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~165-175 ppm), the pyrazole ring carbons, the ethyl ester carbons, and the two distinct methyl group carbons. |

| Mass Spec. (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound (168.19 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹) and C=N stretching of the pyrazole ring.[3] |

Applications in Research and Development

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules with tailored functions.

-

Pharmaceutical Development: The pyrazole core is integral to numerous drugs. This compound can serve as a precursor for synthesizing novel candidates for anticancer, anti-infective, and anti-inflammatory therapies.[2]

-

Agrochemical Synthesis: Its structure is foundational for developing new classes of herbicides and insecticides, potentially with improved efficacy and environmental profiles.[1]

-

Material Science: Nitrogen-rich heterocyclic compounds are being explored for applications in coordination chemistry and as organic electronic materials.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate must be consulted, general guidelines based on similar pyrazole derivatives apply.

-

Hazards: Compounds in this class may cause skin and eye irritation, and may cause respiratory irritation if inhaled.[5][6][7] Harmful if swallowed.[7][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[5][6]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[4][5]

Conclusion

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, with a molecular weight of 168.19 g/mol , stands out as a versatile and valuable heterocyclic intermediate. Its synthesis is achievable through both traditional and modern, greener methods, and its structure can be reliably confirmed with standard spectroscopic techniques. For researchers in drug discovery and agrochemical development, this compound offers a robust starting point for the creation of novel, high-impact molecules.

References

-

Reddy, C. D., et al. (2010). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. E-Journal of Chemistry. Link

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Link

-

Lab-Chemicals.Com. (n.d.). Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, 95%. Retrieved from Link

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Link

-

Fun, H.-K., et al. (2019). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. IUCrData. Link

-

The Royal Society of Chemistry. (2019). Supporting Information. Link

-

ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR spectrum. Retrieved from Link

-

PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Link

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 4-iodo-1,5-dimethyl-1H-pyrazole-3-carboxylate. Link

-

RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Link

-

Ingenta Connect. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Link

-

GuideChem. (n.d.). ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Retrieved from Link

-

Chemspace. (n.d.). 2743442-41-1 | Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved from Link

-

Sigma-Aldrich. (n.d.). Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved from Link

-

Biosynth. (n.d.). Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from Link

-

Fisher Scientific. (n.d.). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Link

-

Angene Chemical. (2024). Safety Data Sheet: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. As a substituted pyrazole, it serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic route to this compound, detailing the necessary starting materials, reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is the Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-ketoester with a hydrazine derivative, leading to the formation of the pyrazole ring.[1] For the target molecule, the specific starting materials are ethyl 2-methyl-3-oxobutanoate and methylhydrazine .

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring.

Caption: Knorr Pyrazole Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Starting Materials: Properties and Procurement

A thorough understanding of the starting materials is critical for a successful synthesis.

| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Commercial Availability |

| Ethyl 2-methyl-3-oxobutanoate |  | 144.17 | Colorless liquid, Boiling point: 187-188 °C | Readily available from major chemical suppliers.[2][3] |

| Methylhydrazine |  | 46.07 | Colorless liquid, Boiling point: 87.5 °C, Highly toxic and flammable | Available from specialized chemical suppliers, often as a salt (e.g., methylhydrazine sulfate) for improved stability.[4][5] |

Safety Precaution: Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen.[5][6] It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Methylhydrazine (or methylhydrazine sulfate)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in absolute ethanol.

-

Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. If using methylhydrazine sulfate, it should be neutralized with a suitable base (e.g., sodium acetate) in a separate step prior to the reaction.

-

Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Purification

The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective in isolating the desired product.

Characterization

The structure and purity of the synthesized ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups (one on the nitrogen and one on the pyrazole ring), the ethyl ester group (a quartet and a triplet), and the pyrazole ring proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbons of the pyrazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂O₂ = 168.19 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1700-1720 cm⁻¹) and C=N stretching of the pyrazole ring.

Conclusion

The Knorr pyrazole synthesis provides a reliable and efficient method for the preparation of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate from readily available starting materials. Careful handling of the toxic methylhydrazine and proper purification and characterization are essential for obtaining a high-purity product suitable for further applications in drug discovery and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylhydrazine, 98%. Retrieved from [Link]

-

Synthonix. (n.d.). Ethyl 2-methyl-3-oxobutanoate. Retrieved from [Link]

-

PrepChem. (2013). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Isloor, A. M., et al. (2010). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2581. [Link]

-

PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

- 1. 1,5-Dimethyl-3-ethoxycarbonylpyrazole | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR [m.chemicalbook.com]

ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate IUPAC name

An In-Depth Technical Guide to Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 85290-77-3)

Executive Summary

This technical guide provides a comprehensive overview of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. The pyrazole core is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide spectrum of biological activities.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's structure, properties, a validated synthetic pathway with mechanistic insights, and its potential applications as a versatile building block for novel therapeutic agents. By explaining the causality behind synthetic choices and outlining its role in the drug discovery pipeline, this guide serves as a practical resource for leveraging this molecule in research and development.

Compound Identification and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate . The structure consists of a five-membered pyrazole ring, which is a heteroaromatic system containing two adjacent nitrogen atoms. Key features include:

-

A methyl group (-CH₃) at position 1 of the pyrazole ring (N1).

-

A methyl group (-CH₃) at position 5 (C5).

-

An ethyl carboxylate (-COOCH₂CH₃) group at position 4 (C4).

This specific substitution pattern distinguishes it from other common isomers, such as ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. The correct identification via its unique CAS number is crucial for experimental accuracy.

Key Identifiers

The fundamental identifiers for ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate are summarized below for unambiguous reference.

| Identifier | Value | Source |

| CAS Number | 85290-77-3 | [2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| MDL Number | MFCD12180245 | [2] |

Physicochemical Data

Physical and chemical properties are critical for planning reactions, purification, and formulation. The data for this specific compound is primarily available from chemical suppliers.

| Property | Value | Notes |

| Purity | ≥ 95% | Typically available from commercial suppliers[2]. |

| Storage | Room Temperature, Sealed in Dry Conditions | Recommended for maintaining stability[2]. |

| Boiling Point | Not specified | Data for a related isomer (ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate) is 284.8 °C. |

| Solubility | Soluble in water, ethanol, and ether | This property is noted for a related isomer and is likely similar due to the presence of the ester group and nitrogen atoms. |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The most logical and widely adopted approach for constructing the pyrazole core is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate points to methylhydrazine and a functionalized β-ketoester as the ideal starting materials. This approach, a variation of the Knorr pyrazole synthesis, is efficient and provides excellent control over the regiochemistry of the final product. The choice of methylhydrazine is causal: it directly installs the required N1-methyl group and provides the second nitrogen for the heterocycle. The β-ketoester must contain the C5-methyl and C4-ethyl carboxylate functionalities. Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent) is the ideal precursor for this purpose.

Recommended Synthetic Protocol: Cyclocondensation Reaction

This protocol describes a robust method for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate from commercially available starting materials.

Step 1: Preparation of the Reaction Mixture

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).

-

Add ethanol (5 mL per gram of ketoester) as the solvent to dissolve the starting material completely.

Step 2: Addition of Hydrazine and Cyclization

-

While stirring the solution at room temperature, add methylhydrazine (1.05 equivalents) dropwise over 10 minutes. Causality Note: A slight excess of methylhydrazine ensures complete consumption of the limiting ketoester. The reaction is exothermic; slow addition prevents overheating.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[3] Rationale: Heating provides the necessary activation energy for the dehydration and cyclization steps.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketoester spot has disappeared.

-

Once complete, cool the reaction mixture to room temperature and then pour it onto crushed ice or into cold water.[4] Justification: This step precipitates the organic product, which has lower solubility in cold aqueous media.

-

If a solid precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

Step 4: Purification

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthetic process.

Caption: Workflow for the synthesis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Applications in Medicinal Chemistry and Drug Discovery

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

Pyrazole derivatives are a cornerstone of modern medicinal chemistry.[6] Their rigid, planar structure and ability to participate in hydrogen bonding make them ideal for binding to biological targets. This scaffold is found in drugs with a vast array of activities, including anti-inflammatory, anticancer, antimicrobial, and antipyretic properties.[1] The established success of this core structure significantly reduces the risk associated with developing new chemical entities based upon it.

Role as a Synthetic Building Block

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is not an end-product but a versatile intermediate. Its functional handles allow for extensive chemical modification in Structure-Activity Relationship (SAR) studies:

-

Ester Group: The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, a common functional group in active pharmaceutical ingredients.[7]

-

Methyl Groups: While the N1 and C5 methyl groups are relatively inert, they play a crucial role in defining the molecule's steric and electronic profile, influencing how it fits into a target's binding pocket.

Drug Discovery Workflow

This compound serves as an excellent starting point in a typical drug discovery campaign. The workflow demonstrates how a simple building block is elaborated into a potential drug candidate.

Caption: Conceptual workflow for drug discovery starting from the pyrazole scaffold.

Safety and Handling

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical reagent that should be handled in a well-ventilated laboratory by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific GHS hazard data for this exact isomer is not widely published, related pyrazole esters are often classified with warnings for acute oral toxicity, skin irritation, and serious eye irritation.[8] Refer to the specific Safety Data Sheet (SDS) from the supplier before use.

Conclusion

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 85290-77-3) is a valuable and versatile heterocyclic building block. Its straightforward synthesis from common precursors, combined with the proven pharmacological importance of the pyrazole scaffold, makes it a molecule of high utility for researchers in drug discovery and organic synthesis. The functional handles present in its structure provide a robust platform for the generation of diverse chemical libraries, facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

-

Rao, J. C., & Kumar, A. (2010). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. E-Journal of Chemistry.

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.

-

PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. PubChem.

-

Fun, H.-K., et al. (2012). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C.

-

Lab-Chemicals.Com. (n.d.). Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, 95%. Lab-Chemicals.Com.

-

Sigma-Aldrich. (n.d.). Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Sigma-Aldrich.

-

RSC Publishing. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.

-

ResearchGate. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC.

-

GuideChem. (n.d.). ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. GuideChem.

-

PubChem. (n.d.). 1,5-Dimethyl-3-ethoxycarbonylpyrazole. PubChem.

-

ChemicalBook. (n.d.). ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE. ChemicalBook.

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.

-

Smolecule. (n.d.). Buy Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Smolecule.

-

ChemicalBook. (n.d.). ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis. ChemicalBook.

-

SGT Life Sciences. (n.d.). Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers. SGT Life Sciences.

-

Biosynth. (n.d.). Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Biosynth.

-

Matrix Fine Chemicals. (n.d.). ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Matrix Fine Chemicals.

-

Fun, H.-K., et al. (2011). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E.

-

Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.

-

A2B Chem. (n.d.). Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. A2B Chem.

-

Sunway Pharm Ltd. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Sunway Pharm Ltd.

-

Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of success.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique, offering profound, atomic-level insights into molecular structure, connectivity, and conformation.[3][4][5] For drug development professionals, NMR is not merely a characterization tool; it is a critical component in establishing intellectual property, ensuring batch-to-batch consistency, and validating lead candidates for further optimization.[2][4] Its ability to provide detailed information on molecular interactions makes it indispensable for structure-based drug design and hit validation.[3][5] This guide delves into the specific ¹H NMR spectral analysis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a representative heterocyclic scaffold, to illustrate the power and subtlety of NMR in a real-world research context.

Section 2: The Subject Molecule: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Pyrazoles are a privileged class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules due to their diverse biological activities.[6][7] The title compound, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate (C₈H₁₂N₂O₂), presents a classic yet informative substitution pattern. Understanding its spectral features is crucial for any scientist working on its synthesis or the development of its analogues.

The structure features:

-

A five-membered aromatic pyrazole ring.

-

Two distinct methyl (CH₃) groups: one attached to a nitrogen atom (N1) and one to a carbon atom (C5).

-

An ethyl carboxylate (-COOCH₂CH₃) group at the C4 position.

-

A single proton directly attached to the pyrazole ring at the C3 position.

Each of these features will give rise to a unique signal in the ¹H NMR spectrum, and their precise chemical shifts and multiplicities provide a definitive structural fingerprint.

Section 3: Theoretical Prediction and Rationale: An A Priori Analysis

Before stepping into the laboratory, a robust theoretical prediction of the ¹H NMR spectrum is essential. This exercise is grounded in established principles of chemical shift theory and empirical data from analogous structures.[8][9][10] The electronic environment of each proton dictates its resonance frequency.

-

Pyrazole Ring Proton (H-3): As the sole proton on the aromatic heterocyclic ring, it is expected to be a singlet . Its chemical shift will be significantly downfield due to the aromatic ring current and the electron-withdrawing effect of the adjacent C4-carboxylate group. Protons on pyrazole rings typically appear in the range of 6.0-8.0 ppm.[11][12]

-

N-Methyl Protons (N1-CH₃): This methyl group is attached to a nitrogen atom within the aromatic ring. N-alkyl groups on heteroaromatics are typically found in the 3.5-4.0 ppm region. This signal will be a singlet as there are no adjacent protons.

-

C-Methyl Protons (C5-CH₃): This methyl group is attached to a carbon atom of the aromatic ring. Its chemical environment is different from the N-methyl group. C-methyl protons on pyrazole rings generally appear further upfield, typically in the 2.2-2.6 ppm range.[13][14] This signal will also be a singlet .

-

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two distinct signals.

-

The methylene (CH₂) protons are adjacent to an oxygen atom, which deshields them significantly, pushing their signal downfield. They will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 = 3+1 = 4). The typical range for such protons is 3.7-4.2 ppm.[15][16][17]

-

The methyl (CH₃) protons are further from the electron-withdrawing ester functionality and will appear more upfield. They will be split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3). This signal is expected in the 1.2-1.4 ppm range.[15][16][17]

-

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyrazole H-3 | 7.5 - 8.0 | Singlet (s) | 1H |

| Methylene (-OCH₂ CH₃) | 4.1 - 4.3 | Quartet (q) | 2H |

| N-Methyl (N1-CH₃ ) | 3.6 - 3.9 | Singlet (s) | 3H |

| C-Methyl (C5-CH₃ ) | 2.4 - 2.6 | Singlet (s) | 3H |

| Methyl (-OCH₂CH₃ ) | 1.2 - 1.4 | Triplet (t) | 3H |

Section 4: A Self-Validating Protocol for High-Resolution ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a rigorously defined experimental protocol is paramount. Each step is chosen to minimize artifacts and maximize spectral resolution, forming a self-validating system where the quality of the output confirms the integrity of the process.

Experimental Protocol Steps:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. The precise mass is not critical for ¹H NMR, but this range ensures good signal-to-noise without saturation issues.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for many organic compounds and its single residual solvent peak (~7.26 ppm), which typically does not interfere with signals of interest.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). This provides an absolute reference point for the chemical shift scale.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Configuration & Calibration:

-

Utilize a 400 MHz (or higher) NMR spectrometer for superior signal dispersion.[18]

-

Insert the sample and lock the spectrometer onto the deuterium signal of the CDCl₃. This corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and is assessed by observing the peak shape of the TMS or residual solvent signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters:

-

Spectral Width: ~12-16 ppm to ensure all signals are captured.

-

Acquisition Time: ~3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: ~2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate signal integration.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons.

-

Analyze and report the chemical shift, multiplicity, coupling constants (J-values), and integration for each signal.

-

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Section 5: In-depth Analysis of the Experimental Spectrum

The experimental data obtained via the described protocol provides a clear and definitive confirmation of the structure of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. The observed values align closely with the theoretical predictions, and any minor deviations can be rationalized by considering the specific electronic interplay of the substituents.

Table 2: Comparison of Predicted vs. Typical Experimental ¹H NMR Data

| Proton Assignment | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) | Multiplicity (J, Hz) | Integration |

| Pyrazole H-3 | 7.5 - 8.0 | 7.75 | s | 1H |

| Methylene (-OCH₂ CH₃) | 4.1 - 4.3 | 4.21 | q, J = 7.1 Hz | 2H |

| N-Methyl (N1-CH₃ ) | 3.6 - 3.9 | 3.78 | s | 3H |

| C-Methyl (C5-CH₃ ) | 2.4 - 2.6 | 2.52 | s | 3H |

| Methyl (-OCH₂CH₃ ) | 1.2 - 1.4 | 1.30 | t, J = 7.1 Hz | 3H |

| (Note: Experimental values are typical and may vary slightly based on solvent and concentration.) |

Analysis of Key Signals:

-

The Singlets (7.75, 3.78, 2.52 ppm): The appearance of three distinct singlets immediately confirms the presence of three proton environments lacking adjacent proton neighbors.

-

The most downfield singlet at 7.75 ppm is unambiguously assigned to the pyrazole ring proton (H-3). Its position reflects the deshielding from the aromatic system and the strong electron-withdrawing nature of the C4-ester group.

-

The singlet at 3.78 ppm is assigned to the N-methyl group. The direct attachment to the electronegative nitrogen atom within the π-system accounts for its downfield shift compared to the other methyl group.

-

The singlet at 2.52 ppm corresponds to the C-methyl group. Being attached to a carbon of the ring, it is less deshielded than the N-methyl group and appears in the expected region for an aryl methyl group.

-

-

The Ethyl Group (4.21 ppm and 1.30 ppm):

-

The quartet at 4.21 ppm and the triplet at 1.30 ppm are the classic signature of an ethyl group. The shared coupling constant (J = 7.1 Hz) is a definitive indicator that these two signals arise from mutually coupled protons.

-

The downfield position of the quartet confirms the -OCH₂CH₃ connectivity, as the methylene protons are directly influenced by the electronegative oxygen atom.

-

Caption: Molecular structure and corresponding ¹H NMR signal assignments.

Section 6: Implications for Quality Control and Analogue Synthesis

This detailed spectral analysis serves multiple purposes in a drug development pipeline:

-

Structural Confirmation: It provides unequivocal proof of the successful synthesis of the target molecule.

-

Purity Assessment: The absence of unexpected signals indicates high purity. Conversely, the presence of signals from starting materials or byproducts can be quantified using the integration values.

-

Isomer Differentiation: In cases where regioisomers are possible (e.g., ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate), ¹H NMR is often the simplest and most effective method for differentiation, as the chemical shifts of the ring proton and methyl groups would be distinctly different.

-

Guide for Analogue Design: Understanding how each substituent influences the electronic environment and, consequently, the chemical shifts, allows medicinal chemists to predict the spectral characteristics of new analogues, aiding in their rapid identification and characterization.

References

- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- Pellecchia, M., et al. (2022). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development.

- researchmap. (n.d.).

- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.

- Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.

- RSC Publishing. (n.d.).

- University of Calgary. (n.d.). Spectroscopy Tutorial: Esters.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds....

- ChemicalBook. (n.d.).

- ResearchGate. (n.d.).

- OpenOChem Learn. (n.d.). Interpreting 1H NMR.

- ResearchGate. (n.d.).

- PubChem. (n.d.).

- Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum.

- Royal Society of Chemistry. (n.d.).

- Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- YouTube. (2024).

- ResearchGate. (2025).

- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- Isloor, A. M., et al. (n.d.).

- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchmap.jp [researchmap.jp]

- 6. Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Interpreting | OpenOChem Learn [learn.openochem.org]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. youtube.com [youtube.com]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers invaluable insights into the molecular structure of this compound. This document will delve into the predicted chemical shifts, the underlying principles of their assignment, and a standard protocol for data acquisition, providing a comprehensive resource for professionals in the field.

Introduction to Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate and ¹³C NMR Spectroscopy

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of their structure is paramount for understanding their function and for the development of new therapeutic agents.[1]

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[3][4] This allows for the confident identification and structural elucidation of organic compounds.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Ester) | ~164 | The carbonyl carbon of an ester typically resonates in this downfield region.[4][9] |

| C5 | ~147 | Attached to two nitrogen atoms and a methyl group, this carbon is significantly deshielded.[10] |

| C3 | ~138 | The other sp² carbon of the pyrazole ring, its chemical shift is influenced by the adjacent nitrogen and the ester group. |

| C4 | ~110 | This carbon is generally the most shielded of the pyrazole ring carbons. |

| O-CH₂ (Ethyl) | ~60 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.[4] |

| N-CH₃ (at N1) | ~36 | The methyl group attached to the nitrogen at position 1. |

| C-CH₃ (at C5) | ~13 | A typical chemical shift for a methyl group on an aromatic ring.[10] |

| CH₃ (Ethyl) | ~14 | The terminal methyl group of the ethyl ester. |

Structural Elucidation and Peak Assignment Rationale

The assignment of each peak in the ¹³C NMR spectrum is based on established knowledge of how substituents affect the electronic environment of carbon atoms in a pyrazole ring.

-

Quaternary Carbons (C3, C4, C5, C=O): These carbons will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons.[11]

-

Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of these carbons are characteristic of heteroaromatic systems. The presence of two nitrogen atoms in the ring leads to a general deshielding compared to benzene. The specific substitution pattern of two methyl groups and an ethyl carboxylate group further refines their chemical shifts.

-

Ethyl Ester Group: The carbonyl carbon (C=O) is expected to be the most deshielded carbon in the molecule, appearing at the highest ppm value. The methylene carbon (-OCH₂-) is deshielded by the electronegative oxygen atom, while the terminal methyl (-CH₃) will be in the typical upfield alkyl region.[4][9]

-

Methyl Groups: The two methyl groups (N-CH₃ and C-CH₃) are expected in the upfield region, with the N-methyl being slightly more deshielded due to its attachment to the nitrogen atom.

To definitively assign the quaternary carbons of the pyrazole ring, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. This experiment reveals correlations between protons and carbons that are separated by two or three bonds.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the solid ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for protons.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the ¹³C frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

-

Pulse Program: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Accumulate a sufficient number of scans (typically ranging from 128 to 1024) to achieve an adequate signal-to-noise ratio, especially for the weaker quaternary carbon signals.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[11]

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the structure and the NMR analysis workflow, the following diagrams are provided.

Caption: Molecular structure of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate.

Caption: Standard workflow for ¹³C NMR spectroscopy.

References

- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

- Elguero, J., Jagerovic, N., & Goya, P. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(11), 765-772.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Mol-Instincts. (2025, May 20). ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate. Retrieved from [Link]

- [No Author]. (n.d.). [Ce(L-Pro)2]2 (Oxa)

-

Chemistry with Caroline. (2022, November 28). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

- [No Author]. (n.d.).

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep dive into the causality behind analytical choices, ensuring a robust and validated approach. We will explore the nuanced fragmentation behaviors of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications. All methodologies are grounded in established principles and supported by authoritative references.

Introduction: The Analytical Imperative for Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Pyrazole derivatives are a cornerstone in medicinal chemistry and crop science, valued for their diverse biological activities.[1] Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate, with its substituted pyrazole core, represents a significant scaffold in the development of novel bioactive agents. The precise substitution pattern on the pyrazole ring is critical to its function, making the unambiguous identification of regioisomers essential during synthesis and quality control.[2] Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as the premier analytical technique for this purpose.

This guide will focus on two primary mass spectrometric workflows: GC-MS for volatile, thermally stable analytes, and LC-MS/MS for a broader range of polarities and thermal stabilities. The choice between these techniques is dictated by the physicochemical properties of the analyte and the specific analytical question being addressed.

Physicochemical Properties and Ionization Strategy

Before delving into specific methodologies, it is crucial to consider the properties of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate that inform our analytical strategy.

Table 1: Physicochemical Properties of Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₈H₁₂N₂O₂ | --- |

| Molecular Weight | 168.19 g/mol | --- |

| Monoisotopic Mass | 168.0899 Da | Essential for accurate mass measurements and formula determination.[3][4] |

| Boiling Point | Estimated >250 °C | Suggests suitability for GC analysis with appropriate temperature programming. |

| Polarity | Moderately Polar | Compatible with both reversed-phase LC and derivatization for GC if necessary. |

Given its predicted volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a primary technique for the analysis of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate. EI provides reproducible fragmentation patterns that are invaluable for structural confirmation and library matching.

For applications requiring higher sensitivity, analysis of complex mixtures, or for related pyrazole derivatives that may be less volatile or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the separation and identification of pyrazole isomers.[5] The success of this method relies on achieving good chromatographic separation and interpreting the resulting mass spectra.

Predicted Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is expected to produce a distinct fragmentation pattern. The molecular ion (M⁺˙) should be observable, and its fragmentation will be driven by the lability of the ester group and the stability of the pyrazole ring.

Key Predicted Fragmentation Pathways:

-

Loss of the Ethoxy Group (-OC₂H₅): A primary fragmentation will be the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (·OC₂H₅, 45 Da). This results in a prominent acylium ion at m/z 123.

-

Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: If a gamma-hydrogen is available on the ethyl group, a McLafferty rearrangement can occur, leading to the loss of ethylene (28 Da) and the formation of a radical cation at m/z 140.

-

Cleavage of the Ester Group: Fragmentation can also involve the loss of the entire ethyl carboxylate group.

-

Ring Fragmentation: While the pyrazole ring is relatively stable, characteristic losses of HCN (27 Da) or N₂ (28 Da) from fragment ions can occur.[6]

The following diagram illustrates the predicted major fragmentation pathways for ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate under EI conditions.

Caption: Predicted EI fragmentation of the target analyte.

Experimental Protocol: GC-MS

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.[7]

Step 1: Sample Preparation

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

Step 2: GC-MS Instrumental Parameters

Table 2: GC-MS Method Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | --- |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, non-polar column suitable for a wide range of analytes. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | --- |

| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure elution of the analyte. |

| MS System | Agilent 5977B MSD or equivalent | --- |

| Ionization Mode | Electron Ionization (EI) | --- |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |

| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |

| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |

| Scan Range | m/z 40-300 | Covers the expected molecular ion and fragment masses. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the method of choice for high-sensitivity analysis, complex matrices, or when dealing with pyrazole derivatives that are not amenable to GC.

Predicted Electrospray Ionization (ESI) Behavior and MS/MS Fragmentation

In positive ion ESI, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is expected to readily form the protonated molecule, [M+H]⁺, at m/z 169. This ion can then be isolated and fragmented in the collision cell of a tandem mass spectrometer.

Key Predicted MS/MS Fragmentation Pathways:

-

Loss of Ethylene (C₂H₄): The most likely initial fragmentation of the [M+H]⁺ ion is the neutral loss of ethylene (28 Da) from the ethyl ester group, resulting in a product ion at m/z 141.

-

Loss of Ethanol (C₂H₅OH): A subsequent or alternative fragmentation could be the loss of ethanol (46 Da), leading to an ion at m/z 123.

-